Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl (tert-butylamino)(oxo)acetate (CAS 87034-69-3)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl (tert-butylamino)(oxo)acetate (CAS 87034-69-3)
Executive Summary
As modern drug discovery pivots toward highly optimized, sterically shielded molecules, the demand for specialized organic building blocks has surged. Ethyl (tert-butylamino)(oxo)acetate (CAS 87034-69-3) is a highly versatile oxalamic acid derivative utilized extensively in medicinal chemistry. Characterized by its bulky tert-butyl group and reactive ethyl ester moiety, this compound serves as a critical intermediate. The steric hindrance provided by the tert-butyl group is highly prized in drug development for its ability to increase lipophilicity, shield adjacent amide bonds from enzymatic degradation (e.g., by proteases), and serve as a rigid spacer in complex Active Pharmaceutical Ingredients (APIs).
Physicochemical Properties & Molecular Descriptors
To effectively utilize this building block in downstream synthesis, it is imperative to understand its foundational properties. The data below summarizes the core quantitative metrics that dictate its behavior in both synthetic workflows and biological environments.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | Ethyl (tert-butylamino)(oxo)acetate | IUPAC standard nomenclature. |
| CAS Registry Number | 87034-69-3 | Unique identifier for global procurement. |
| Molecular Formula | C8H15NO3 | Defines reaction stoichiometry and mass balance. |
| Molecular Weight | 173.21 g/mol | Low MW ensures downstream APIs remain within Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~64.6 Ų | Optimal for membrane permeability in oral drug candidates. |
| H-Bond Donors / Acceptors | 1 / 3 | Facilitates targeted kinase/protease active site binding via the amide NH and carbonyl oxygens. |
Mechanistic Synthesis & Process Causality
The synthesis of CAS 87034-69-3 relies on a highly regioselective nucleophilic acyl substitution. The electrophile, ethyl oxalyl chloride, possesses two distinct carbonyl centers: an acid chloride and an ethyl ester. Because the chloride ion is a superior leaving group and highly electron-withdrawing, the acid chloride carbon is significantly more electrophilic[1].
As a Senior Application Scientist, I emphasize that successful synthesis is not just about mixing reagents; it is about controlling kinetic energy. By strictly maintaining the reaction at 0 °C during the addition phase, we suppress the kinetic energy of the system, ensuring the tert-butylamine attacks exclusively at the acid chloride, thereby preventing unwanted amidation at the ester site.
Fig 1: Self-validating synthetic workflow for CAS 87034-69-3.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system; every step contains a built-in validation check to ensure process integrity before proceeding.
Table 2: Stoichiometry and Validation Metrics
| Reagent / Metric | Equivalents | Function | Validation Signature |
| tert-Butylamine | 1.0 eq | Nucleophile | Disappearance of ninhydrin-active spot. |
| Ethyl oxalyl chloride | 1.05 eq | Electrophile | Emergence of UV-active product. |
| Triethylamine (Et3N) | 1.2 eq | Acid Scavenger | Formation of white Et3N·HCl precipitate. |
Step-by-Step Methodology:
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System Initialization: Dissolve tert-butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel using an ice-water bath under an inert N₂ atmosphere.
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Causality: N₂ prevents the premature hydrolysis of the moisture-sensitive acid chloride.
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Validation Check: The internal thermometer must read ≤ 2 °C before proceeding.
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Electrophilic Addition: Add ethyl oxalyl chloride (1.05 eq) dropwise over 30 minutes.
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Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, enforcing strict regioselectivity and preventing thermal runaway.
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Validation Check: Observe the immediate formation of a white precipitate (Et3N·HCl). This visually confirms that substitution is occurring and HCl is being successfully scavenged.
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Propagation: Remove the ice bath and allow the system to warm to 20 °C. Stir for 2 hours.
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Causality: Warming provides the necessary activation energy to drive the reaction to >95% conversion.
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Validation Check: Perform TLC (Hexanes:Ethyl Acetate 7:3). The disappearance of the primary amine (ninhydrin-positive) and the emergence of a new UV-active spot confirms completion.
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Quenching & Phase Separation: Quench with 0.1 M HCl (aq), followed by a saturated NaHCO₃ wash and a final brine wash.
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Causality: The acidic wash protonates and extracts unreacted tert-butylamine and triethylamine into the aqueous layer.
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Validation Check: The pH of the initial aqueous wash must be < 3.
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Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Validation Check: A crude mass corresponding to >90% theoretical yield, coupled with a clean ¹H NMR spectrum (specifically looking for the massive 9H singlet at ~1.4 ppm for the tert-butyl group), validates the entire workflow.
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Applications in Advanced Therapeutics (HIV & HBV)
In the realm of virology, the tert-butyl oxalamate scaffold has been successfully integrated into advanced antiviral pipelines. The ester group can be easily saponified to a free acid or directly reacted with complex heterocyclic amines to form unsymmetrical oxalamides.
For instance,2 details the use of sterically hindered amines and oxalamate derivatives in the synthesis of Pyridin-3-yl acetic acid derivatives, which function as potent inhibitors of Human Immunodeficiency Virus (HIV) replication[2]. The bulky nature of the tert-butyl group allows the molecule to anchor securely within the hydrophobic pockets of viral enzymes. Similarly,3 demonstrates the utility of related structural motifs in the development of Hepatitis B Virus (HBV) capsid assembly modulators[3].
Fig 2: Pharmacological pipeline logic utilizing the oxalamate scaffold.
References
- BLD Pharm. "Ethyl (tert-butylamino)(oxo)acetate CAS 87034-69-3".
- Guidechem. "N-(2-Methoxy-5-methyl-phenyl)-oxalamic acid ethyl ester and related compounds".
- Google Patents.
- Google Patents. "WO2021093172A1 - Hbv inhibitor and use thereof".
- Martin-Luther-Universität Halle-Wittenberg. "Dissertation: Synthesis involving ethyl oxalyl chloride".
